(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone
Overview
Description
Scientific Research Applications
Synthesis and Imaging in Parkinson's Disease
The compound's derivatives, such as HG-10-102-01, are synthesized for potential use as PET (Positron Emission Tomography) agents. This particular derivative was prepared for imaging LRRK2 enzymes in Parkinson's disease, highlighting its potential application in neurological research and diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).
Antitumor Properties
A derivative of this compound, (4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)methanone, was synthesized and showed significant cytotoxicity against tumorigenic cell lines, suggesting its potential as an anti-tumor agent (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).
Antibacterial and Antifungal Activities
Substituted derivatives of this compound were prepared and exhibited in vitro antibacterial activity against different bacterial strains and antifungal activity against fungal strains. This highlights its potential use in developing new antimicrobial agents (Reddy & Reddy, 2016).
Antimicrobial and Antioxidant Studies
Synthesis and study of certain derivatives showed antibacterial activity and free radical scavenging activity, indicating potential use in antimicrobial and antioxidant applications (Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy, 2014).
Carbonic Anhydrase Inhibitors
Derivatives of this compound were synthesized and tested as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors can be used in the treatment of disorders related to pH regulation (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Crystal Structure Analysis
The crystal structure of certain derivatives was analyzed, which can contribute to understanding the properties and potential applications of these compounds in various scientific fields (Benites, Valderrama, Ríos, Cárdenas, & Brito, 2016).
Safety And Hazards
properties
IUPAC Name |
(3,5-dibromo-4-methoxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2O3/c1-3-14-16(11-6-4-5-7-15(11)23-14)17(21)10-8-12(19)18(22-2)13(20)9-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNPMHRTUYWBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658897 | |
Record name | (3,5-Dibromo-4-methoxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone | |
CAS RN |
51073-13-3 | |
Record name | (3,5-Dibromo-4-methoxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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